molecular formula C10H15Br2Cl3 B13816935 6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene CAS No. 58086-84-3

6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene

Cat. No.: B13816935
CAS No.: 58086-84-3
M. Wt: 401.4 g/mol
InChI Key: OVLCIYBVQSJPKK-UHFFFAOYSA-N
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Description

6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene is a halogenated organic compound with the molecular formula C10H15Br2Cl3 This compound is characterized by the presence of multiple halogen atoms, including bromine and chlorine, attached to an octene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene typically involves the halogenation of an appropriate precursor. One common method is the bromination of 3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Addition Reactions: The double bond in the octene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

    Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like carbon tetrachloride or chloroform.

Major Products Formed

    Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

    Elimination: Formation of alkenes with varying degrees of unsaturation.

    Addition: Formation of dihalogenated or halohydrin products.

Scientific Research Applications

6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its multiple halogen atoms make it a versatile intermediate in organic synthesis.

    Biology: Potential use in the study of halogenated compounds’ effects on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and other biomolecules.

    Medicine: Research into its potential as a precursor for the synthesis of pharmaceutical compounds. Halogenated compounds often exhibit interesting biological activities.

    Industry: Used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.

Mechanism of Action

The mechanism of action of 6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene in chemical reactions involves the reactivity of its halogen atoms and the double bond in the octene backbone. The bromine atoms can participate in nucleophilic substitution or elimination reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-1-(2-nitrophenyl)propan-1-ol: Another halogenated compound with a similar structure but different functional groups.

    6-Bromo-3-formylchromone: A compound with a bromine atom and a formyl group, used in different chemical reactions.

    3-(Bromoacetyl)coumarin: A brominated coumarin derivative with applications in organic synthesis and medicinal chemistry.

Uniqueness

6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene is unique due to its combination of multiple halogen atoms and a double bond in the octene backbone. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions. Its structure also allows for the study of halogenated compounds’ effects in various scientific fields.

Properties

CAS No.

58086-84-3

Molecular Formula

C10H15Br2Cl3

Molecular Weight

401.4 g/mol

IUPAC Name

6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene

InChI

InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3

InChI Key

OVLCIYBVQSJPKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl

Origin of Product

United States

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